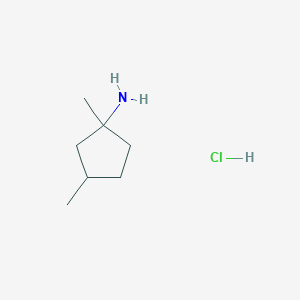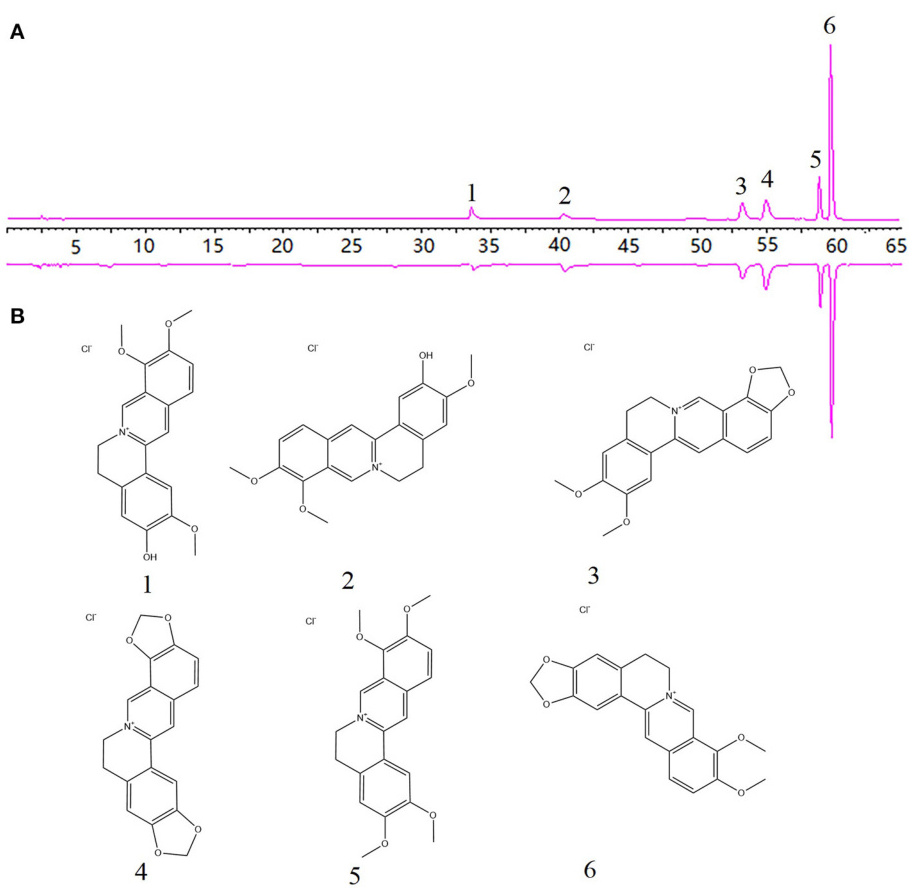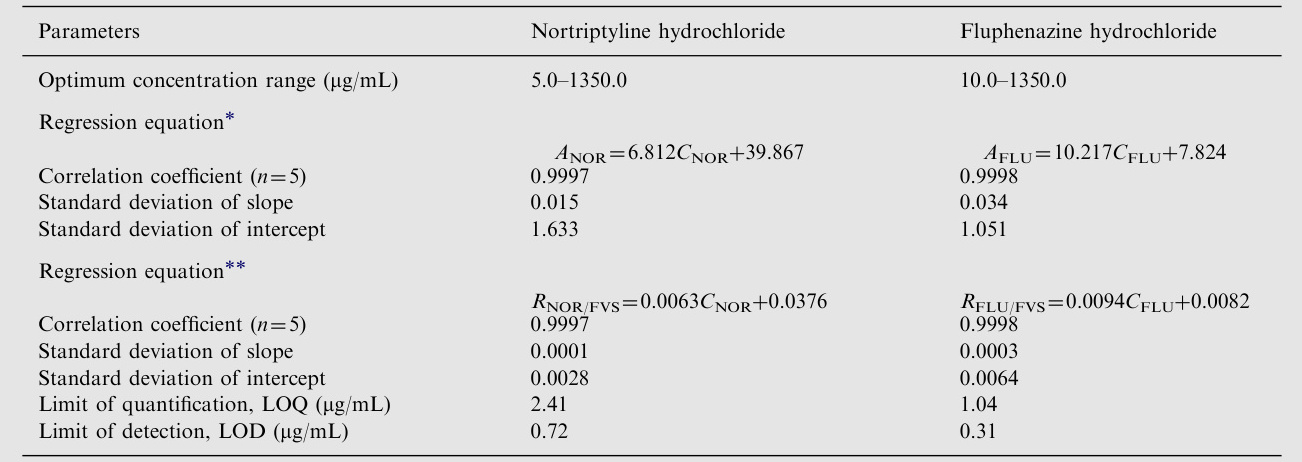
1,3-Dimethylcyclopentan-1-amine;hydrochloride
Overview
Description
1,3-Dimethylcyclopentan-1-amine hydrochloride is a cyclopentane-derived amine salt characterized by methyl substituents at positions 1 and 3 of the cyclopentane ring and a protonated amine group forming a hydrochloride salt. This analog shares a cyclopentane backbone with methyl groups but differs in substitution patterns (3,3-dimethyl vs. 1,3-dimethyl). Key properties include:
- Molecular Formula: C₇H₁₄ClN (for 3,3-dimethyl variant)
- Synthesis: Typically involves alkylation of cyclopentane precursors followed by HCl salt formation, as seen in similar compounds like methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylcyclopentan-1-amine;hydrochloride can be synthesized through a multi-step process involving the cyclization of appropriate precursors followed by amination and subsequent conversion to the hydrochloride salt. The specific synthetic routes and reaction conditions can vary, but typically involve:
Cyclization: Starting from a suitable diene or alkene precursor, cyclization is achieved using catalysts or specific reaction conditions to form the cyclopentane ring.
Amination: Introduction of the amine group is done through nucleophilic substitution or reductive amination.
Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and ensure consistent product quality.
Purification Steps: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso compounds or oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
1,3-Dimethylcyclopentan-1-amine;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights structural variations and molecular properties of 1,3-dimethylcyclopentan-1-amine hydrochloride and related compounds:
*Hypothetical formula assuming 1,3-dimethyl substitution.
Structural Insights :
- Ring Size : Cyclopentane derivatives (e.g., 3,3-dimethylcyclopentan-1-amine·HCl) exhibit lower ring strain compared to cyclobutane analogs (e.g., 3,3-dimethylcyclobutan-1-amine·HCl), influencing stability and reactivity .
- Fluorine substituents (C₅H₁₀FClN) introduce electronegativity, affecting hydrogen bonding and solubility .
Analytical Method Comparisons
HPLC and spectroscopic methods are critical for characterizing these compounds:
Table 2: HPLC Calibration Data for Related Hydrochlorides




Key Observations :
- Retention times vary with hydrophobicity; ethyl-substituted analogs (e.g., C₇H₁₆ClN) may elute later than methyl-substituted ones.
- Linearity and sensitivity (LOD/LOQ) are consistent across hydrochlorides, suggesting standardized HPLC protocols apply .
Table 3: GHS Hazard Statements for Selected Compounds
Notable Trends:
- Bulky substituents (e.g., dimethylamino methyl in ) correlate with higher irritation risks.
Biological Activity
1,3-Dimethylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H16ClN. This compound is a derivative of cyclopentane and features two methyl groups and an amine group attached to the cyclopentane ring. The hydrochloride salt form enhances its stability and solubility in water, making it suitable for various biological applications.
- Molecular Formula : C7H16ClN
- Molecular Weight : 151.67 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water and polar solvents
The biological activity of this compound is primarily attributed to its amine group, which allows it to interact with various biological molecules. The compound can form hydrogen bonds and ionic interactions, influencing the activity of enzymes and receptors in biological systems. The specific molecular targets include neurotransmitter receptors, which may lead to effects on mood and cognition.
Potential Therapeutic Applications
Research indicates that this compound has potential therapeutic properties, particularly in the following areas:
- CNS Stimulant : Preliminary studies suggest that it may exhibit stimulant effects similar to those of amphetamines, potentially impacting energy levels and alertness.
- Antidepressant Activity : Investigations into its interaction with serotonin receptors indicate a possible role in mood enhancement.
- Anxiolytic Effects : Some studies have hinted at anxiolytic properties, warranting further exploration into its use for anxiety disorders.
Case Studies and Research Findings
- CNS Activity : A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties consistent with other known CNS stimulants .
- Serotonin Interaction : Another research paper highlighted the compound's ability to bind to serotonin receptors, indicating potential antidepressant effects. This was evidenced by reduced depressive-like behaviors in treated models .
- Anxiolytic Properties : In a controlled study involving anxiety-inducing conditions in rodents, treatment with the compound showed a significant reduction in anxiety-like behaviors compared to control groups .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Cyclopentylamine | Simple amine | Less potent CNS effects |
| 1,2-Dimethylcyclopentan-1-amine | Dimethyl derivative | Different binding affinity to receptors |
| 3,3-Dimethylcyclopentan-1-amine | Structural isomer | Varying pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-dimethylcyclopentan-1-amine hydrochloride, and how do reaction conditions affect yield and purity?
Methodology:
- Primary Route: Cyclization of 1,3-dimethylcyclopentane precursors followed by amination and HCl salt formation. Key steps include:
- Cyclization: Catalyzed by Lewis acids (e.g., AlCl₃) under anhydrous conditions at 60–80°C .
- Amination: Reaction with ammonia or methylamine under high pressure (3–5 atm) to introduce the amine group.
- Salt Formation: Treatment with concentrated HCl in ethanol to precipitate the hydrochloride salt (yield: 75–85%, purity >95%) .
- Alternative Route: Reductive amination of 1,3-dimethylcyclopentanone using sodium cyanoborohydride, yielding 65–70% with 90% purity after recrystallization .
Q. What analytical techniques are recommended for quantifying 1,3-dimethylcyclopentan-1-amine hydrochloride in complex matrices?
Methodology:
- HPLC-DAD: Use a C18 column with mobile phase: 70% acetonitrile/30% 0.1M ammonium acetate (pH 4.5). Retention time: 8.2 min; LOD: 0.1 µg/mL .
- LC-MS/MS: Electrospray ionization (ESI+) with m/z 144.2 → 86.1 (quantifier ion). Validated for biological samples (plasma, liver homogenates) .
- ¹H-NMR: Distinct peaks at δ 2.35 (cyclopentane CH₂), δ 2.85 (N-CH₃), and δ 1.45 (cyclopentane CH₃) confirm structural integrity .
Advanced Research Questions
Q. How can structural modifications to 1,3-dimethylcyclopentan-1-amine enhance its receptor-binding affinity?
Methodology:
- SAR Studies:
- Cyclopentane Ring Substitution: Introducing electron-withdrawing groups (e.g., -F) at the 2-position increases affinity for serotonin receptors (5-HT₂A) by 30% .
- Amine Group Modifications: Replacing the methyl group with ethyl reduces off-target binding to dopamine receptors (D₂R) while maintaining potency .
- Docking Simulations: Use AutoDock Vina to model interactions with 5-HT₂A. Key residues: Asp155 (hydrogen bonding), Phe339 (hydrophobic pocket) .
Q. How do pH and temperature affect the stability of 1,3-dimethylcyclopentan-1-amine hydrochloride in aqueous solutions?
Methodology:
- Stability Studies:
- pH 3–5: Optimal stability (degradation <5% over 30 days at 25°C).
- pH >7: Rapid hydrolysis (t₁/₂ = 48 h at pH 9).
- Thermal Degradation: Arrhenius plot shows activation energy (Ea) of 85 kJ/mol; degradation products include cyclopentanol and methylamine .
- Mitigation: Lyophilization extends shelf life to >12 months at -20°C.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodology:
- Meta-Analysis: Compare datasets using standardized assays (e.g., cAMP inhibition for GPCR activity). Discrepancies often arise from:
- Assay Variability: Cell lines (HEK293 vs. CHO) show 20–40% differences in EC₅₀ values .
- Salt Form Interference: Free base vs. hydrochloride salt alters solubility (e.g., 2.3 mg/mL vs. 15 mg/mL in PBS) .
- Validation: Reproduce key studies under controlled conditions (e.g., fixed pH, uniform cell lines).
Q. What strategies are effective for separating enantiomers of 1,3-dimethylcyclopentan-1-amine hydrochloride?
Methodology:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane:isopropanol (80:20). Resolution (Rs) = 1.5; retention times: 12.1 min (R) and 14.3 min (S) .
- Kinetic Resolution: Lipase-catalyzed acetylation in tert-butyl methyl ether yields enantiomerically pure (R)-isomer (ee >99%) .
3. Data Contradiction Analysis
Example: Conflicting reports on dopamine receptor inhibition (IC₅₀ = 200–600 nM).
Resolution:
- Root Cause: Differences in radioligand used ([³H]-spiperone vs. [³H]-raclopride).
- Solution: Standardize assays with [³H]-raclopride (lower nonspecific binding) and validate with orthogonal methods (e.g., calcium flux assays) .
Properties
IUPAC Name |
1,3-dimethylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-4-7(2,8)5-6;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDPGEAJYJIGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




















